Z-FG-NHO-BzOME
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Overview
Description
Z-FG-NHO-BzOME is a chemical compound known for its role as a cysteine protease inhibitor. It selectively inhibits cathepsin B, cathepsin L, cathepsin S, and papain . This compound is widely used in scientific research due to its ability to modulate the activity of these proteases, which are involved in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The exact synthetic route and reaction conditions can vary, but generally, it involves the use of specific reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of Z-FG-NHO-BzOME would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing efficient purification techniques. The use of automated systems and advanced analytical methods would be essential to maintain the high standards required for industrial production .
Chemical Reactions Analysis
Types of Reactions
Z-FG-NHO-BzOME undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Z-FG-NHO-BzOME has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the activity of cysteine proteases and to develop new inhibitors.
Biology: It helps in understanding the role of proteases in various biological processes, including cell signaling and apoptosis.
Medicine: It is investigated for its potential therapeutic applications in diseases where protease activity is dysregulated, such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new drugs and in the study of protease-related pathways.
Mechanism of Action
Z-FG-NHO-BzOME exerts its effects by selectively inhibiting cysteine proteases, including cathepsin B, cathepsin L, cathepsin S, and papain. These proteases play crucial roles in various cellular processes, such as protein degradation, cell signaling, and apoptosis. By inhibiting these enzymes, this compound can modulate these processes, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
Cathepsin Inhibitor I: Another cysteine protease inhibitor with a similar mechanism of action.
Cathepsin Inhibitor II: Targets similar proteases but may have different selectivity and potency.
E-64: A well-known cysteine protease inhibitor with broad-spectrum activity.
Uniqueness
Z-FG-NHO-BzOME is unique due to its selective inhibition of specific cysteine proteases, making it a valuable tool for studying these enzymes in detail. Its high purity and well-characterized activity profile further enhance its utility in scientific research .
Properties
Molecular Formula |
C27H27N3O7 |
---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
[[2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino] 4-methoxybenzoate |
InChI |
InChI=1S/C27H27N3O7/c1-35-22-14-12-21(13-15-22)26(33)37-30-24(31)17-28-25(32)23(16-19-8-4-2-5-9-19)29-27(34)36-18-20-10-6-3-7-11-20/h2-15,23H,16-18H2,1H3,(H,28,32)(H,29,34)(H,30,31)/t23-/m0/s1 |
InChI Key |
MWMGBOYXKWUFNQ-QHCPKHFHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)ONC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ONC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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